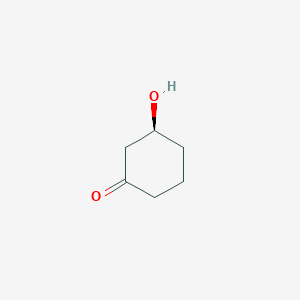

(S)-3-hydroxycyclohexanone

Description

Properties

IUPAC Name |

(3S)-3-hydroxycyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-5-2-1-3-6(8)4-5/h5,7H,1-4H2/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEVQGUWCLBRMJ-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CC(=O)C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The process involves treating racemic 3-hydroxycyclohexanone with vinyl acetate in the presence of lipases. The enzyme selectively acetylates the (R)-enantiomer, yielding (R)-3-oxocyclohexyl acetate and leaving unreacted (S)-3-hydroxycyclohexanone. Key parameters include solvent choice, temperature, and lipase origin, which critically influence enantiomeric excess (ee) and conversion rates.

Table 1: Performance of Lipases in Kinetic Resolution of 3-Hydroxycyclohexanone

| Lipase Source | Yield (%) | ee (%) | Enantioselectivity (E-value) |

|---|---|---|---|

| Pseudomonas fluorescens (PFL) | 57 | 52 | 12 |

| Pseudomonas cepacia (PCL) | 39 | 75 | 24 |

| Porcine Pancreatic Lipase-II (PPL-II) | 25 | 91 | 32 |

Data adapted from kinetic studies reveal that PPL-II exhibits superior enantioselectivity (E = 32), achieving 91% ee for the (S)-enantiomer despite moderate yields. The reaction typically proceeds in acetone or toluene at 25–40°C, with tetradecane as an internal standard.

Organocatalytic Asymmetric Michael-Aldol Domino Reaction

Organocatalysis offers a metal-free route to enantioenriched (S)-3-hydroxycyclohexanone derivatives. The domino Michael-Aldol reaction between α,β-unsaturated aldehydes (enals) and α,α'-diaryl-substituted acetones constructs the cyclohexanone scaffold with precise stereocontrol.

Catalytic System and Stereochemical Outcome

Employing (S)-1-(2-pyrrolidinylmethyl)pyrrolidine as the organocatalyst, the reaction proceeds via a tandem Michael addition followed by an intramolecular aldol cyclization. The catalyst induces a syn-selective pathway, where only syn-diastereomers undergo cyclization, while anti-diastereomers revert via retro-Michael reactions, enhancing enantiopurity.

Table 2: Organocatalytic Synthesis of 3-Hydroxycyclohexanone Derivatives

| Enal Structure | Diaryl Acetone | Reaction Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|

| Cinnamaldehyde | Ph2C(O)CH3 | 48 | 65 | 92 |

| Crotonaldehyde | (4-MeOPh)2C(O)CH3 | 72 | 58 | 88 |

This method achieves moderate yields (58–65%) but excellent enantioselectivity (88–92% ee). The stereochemical outcome hinges on the electronic nature of the diaryl acetone, with electron-donating groups (e.g., methoxy) enhancing reaction rates and selectivity.

Comparative Analysis of Methodologies

Table 3: Advantages and Limitations of Preparation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Enzymatic Resolution | High ee (up to 91%), mild conditions | Moderate yields (25–57%), substrate-specific |

| Organocatalysis | Metal-free, excellent ee (88–92%) | Lengthy reaction times (48–72 h) |

| Chemoenzymatic DKR | Theoretical 100% conversion | Requires compatible racemization catalyst |

Chemical Reactions Analysis

Types of Reactions: (S)-3-Hydroxycyclohexanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 3-oxocyclohexanone using oxidizing agents such as pyridinium chlorochromate.

Reduction: Reduction of (S)-3-hydroxycyclohexanone can yield cyclohexanol using reducing agents like sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate in dichloromethane.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: 3-Oxocyclohexanone.

Reduction: Cyclohexanol.

Substitution: Depending on the nucleophile, products can vary widely.

Scientific Research Applications

Synthetic Methodologies

1.1 Asymmetric Synthesis

(S)-3-hydroxycyclohexanone is utilized in asymmetric synthesis due to its chiral nature. It serves as a precursor for the synthesis of enantioenriched compounds through various catalytic processes. For example, it can be produced via a tandem asymmetric Michael addition-intramolecular aldol reaction, which allows for the formation of complex structures with multiple stereocenters .

1.2 Organocatalysis

Recent studies have demonstrated that (S)-3-hydroxycyclohexanone derivatives can be synthesized using bifunctional organocatalysts that facilitate stereoselective reactions. This method showcases high diastereo- and enantioselectivity, making it a valuable tool in the synthesis of trisubstituted cyclohexanones .

Enzyme Engineering

2.1 Cyclohexanone Dehydrogenase Variants

Research has focused on engineering cyclohexanone dehydrogenases to enhance their substrate specificity and activity towards cyclic ketones, including (S)-3-hydroxycyclohexanone. Variants of these enzymes have been developed to improve regioselective transformations, paving the way for more efficient synthetic pathways in the production of bioactive molecules .

2.2 Biotransformation Processes

(S)-3-hydroxycyclohexanone can be produced through biotransformation processes involving specific microorganisms or enzyme systems that reduce 1,3-cyclohexanedione to yield optically active forms of the compound. This process is significant for producing chiral building blocks in pharmaceutical applications .

Chemical Intermediates

3.1 Pharmaceutical Applications

(S)-3-hydroxycyclohexanone serves as an intermediate in the synthesis of various pharmaceuticals, including potential anti-cancer agents and other bioactive compounds. Its derivatives have been explored for their therapeutic properties, making it a compound of interest in medicinal chemistry .

3.2 Agrochemicals

In addition to pharmaceuticals, (S)-3-hydroxycyclohexanone is utilized in the production of agrochemicals, such as pesticides. Its ability to undergo further chemical transformations makes it a valuable intermediate in developing new agricultural products .

Case Studies

Mechanism of Action

The mechanism of action of (S)-3-hydroxycyclohexanone involves its interaction with specific enzymes or catalysts. In enzymatic reactions, it acts as a substrate that undergoes transformation through the catalytic activity of enzymes. The molecular targets include dehydrogenases and reductases, which facilitate its conversion to other compounds. The pathways involved typically include oxidation-reduction reactions and nucleophilic substitutions.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound | Ring Size | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| (S)-3-Hydroxycyclohexanone | 6-membered | 3-OH, 1-ketone | C₆H₁₀O₂ | 114.14 |

| (S)-3-Hydroxycyclopentanone | 5-membered | 3-OH, 1-ketone | C₅H₈O₂ | 100.12 |

| (S)-3-Hydroxycycloheptanone | 7-membered | 3-OH, 1-ketone | C₇H₁₂O₂ | 128.17 |

| (−)-3-Methylcyclohexanone | 6-membered | 3-methyl, 1-ketone | C₇H₁₂O | 112.17 |

Key Observations :

- Ring Size: Smaller rings (e.g., cyclopentanone derivatives) exhibit higher ring strain, enhancing reactivity in hydration and oxidation reactions compared to cyclohexanone analogs .

- Substituent Effects: The hydroxyl group in (S)-3-hydroxycyclohexanone enables hydrogen bonding and enantioselective interactions absent in methyl-substituted analogs like (−)-3-methylcyclohexanone .

Reactivity in Catalytic Reactions

Table 2: Reaction Pathways and Intermediate Stability

Key Insights :

- (S)-3-Hydroxycyclohexanone’s hydroxyl group slows hydrogenation compared to cyclohexanone, favoring sequential HDO pathways .

- In competitive reactions with dihydroxybenzenes (e.g., resorcinol vs. catechol), (S)-3-hydroxycyclohexanone forms only after initial HDO steps, highlighting its role as a secondary intermediate .

Enzymatic Selectivity and Kinetic Resolution

Table 3: Enantioselectivity in Biocatalytic Systems

Key Findings :

- Marine-derived enzymes exhibit stereochemical preference: (R)-isomers are favored for cyclopentanone derivatives, while (S)-isomers dominate in cyclohexanone systems .

- The bifunctional enzyme MhyADH from A. denitrificans catalyzes both hydration of 2-cyclohexenone and oxidation of (S)-3-hydroxycyclohexanone, but the hydration step is rate-limiting (Vmax = 32.9 vs. 36.6 nmol/min/mg) .

Biological Activity

(S)-3-hydroxycyclohexanone, a member of the hydroxy ketone family, is an organic compound with the molecular formula C₆H₁₀O₂. Its structure includes a cyclohexane ring featuring both a hydroxyl group and a ketone functional group. This unique configuration allows for various chemical interactions and biological activities, making it an important compound in both synthetic and medicinal chemistry.

(S)-3-hydroxycyclohexanone is typically synthesized through the hydration of 2-cyclohexen-1-one using solid acid catalysts. The resulting compound is characterized by its pale yellow liquid form and sweet odor, which can influence its reactivity in biological systems .

Enzymatic Interactions

Research indicates that (S)-3-hydroxycyclohexanone acts as a substrate for enzymes such as 3-hydroxycyclohexanone dehydrogenase. This enzyme catalyzes the conversion of (S)-3-hydroxycyclohexanone into other biologically relevant compounds, suggesting its involvement in various metabolic pathways related to cyclohexanone derivatives .

Table 1: Enzymatic Pathways Involving (S)-3-Hydroxycyclohexanone

| Enzyme | Reaction Type | Product |

|---|---|---|

| 3-Hydroxycyclohexanone dehydrogenase | Oxidation | Cyclohexanone |

| Cyclohexane-1,2-diol dehydrogenase | Dehydrogenation | 2-Cyclohexen-1-one |

| Cyclohexanone monooxygenase | Hydroxylation | ε-Caprolactone |

Pharmacological Potential

The derivatives of (S)-3-hydroxycyclohexanone have shown promise in pharmaceutical applications, particularly due to their potential anti-inflammatory and analgesic properties. Studies exploring these derivatives indicate that they may interact with biological receptors, contributing to their therapeutic efficacy .

Anti-Malarial Research

A notable study investigated the efficacy of compounds derived from (S)-3-hydroxycyclohexanone in treating malaria. In this study, female Swiss-Webster mice were inoculated with P. berghei parasites and treated with various compounds derived from (S)-3-hydroxycyclohexanone. The results demonstrated that specific derivatives exhibited significant anti-malarial activity, with survival rates reaching up to 80% in treated cohorts .

Synthetic Applications

Another research effort focused on the use of (S)-3-hydroxycyclohexanone as an intermediate in synthesizing bioactive molecules. The study highlighted its role in generating compounds with potential therapeutic applications across various scientific fields, including organic synthesis and drug development .

Q & A

Q. What are the common synthetic routes for (S)-3-hydroxycyclohexanone, and how can reaction conditions be optimized to improve yield?

The synthesis of (S)-3-hydroxycyclohexanone can be achieved through catalytic oxidation of 1,3-cyclohexanediol using N-hydroxyphthalimide (NHPI) and cobalt(III) acetylacetonate (Co(acac)₃) under oxygen. Key parameters include temperature (65°C), catalyst loading (1 mol% Co(acac)₃, 10 mol% NHPI), and reaction time (24 hours), yielding ~56% product. Enantiomeric purity may require chiral chromatography or asymmetric catalysis .

| Parameter | Optimal Condition | Impact on Yield/Racemization |

|---|---|---|

| Temperature | 65°C | Higher conversion rates |

| Catalyst Loading | 1 mol% Co(acac)₃ | Balances activity and cost |

| Reaction Time | 24 hours | Maximizes product formation |

Q. How can researchers characterize (S)-3-hydroxycyclohexanone using spectroscopic and chromatographic methods?

- ¹H NMR : Peaks at δ 2.67 (multiplet, C-H adjacent to carbonyl) and δ 4.15 (broad singlet, hydroxyl proton) confirm structure .

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers using hexane:isopropanol (90:10) mobile phase.

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 129.1) validates molecular weight .

Q. What safety protocols are essential for handling (S)-3-hydroxycyclohexanone in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of vapors (irritation threshold: 5 ppm) .

- PPE : Nitrile gloves and goggles prevent skin/eye contact (LD₅₀ > 2000 mg/kg in rats) .

- Waste Disposal : Neutralize with aqueous sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data for (S)-3-hydroxycyclohexanone dehydrogenase activity?

Discrepancies in Vmax (e.g., 36.6 ± 2.2 nmol/min/mg vs. 32.9 ± 0.8 nmol/min/mg) may arise from substrate inhibition at high concentrations (>5 mM). Solutions include:

Q. What experimental strategies ensure enantiomeric purity of (S)-3-hydroxycyclohexanone during synthesis?

- Asymmetric Catalysis : Use chiral oxazaborolidine catalysts to favor (S)-enantiomer formation.

- Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., Shvo’s catalyst) with enzymatic resolution (e.g., lipases) .

- Chiral Chromatography : Preparative HPLC with cellulose tris(3,5-dimethylphenylcarbamate) achieves >99% ee .

Q. How can the bifunctional activity of MhyADH (hydration and dehydrogenation) be mechanistically validated?

- Native PAGE Staining : Activity staining with 2-cyclohexenone and 3-hydroxycyclohexanone confirms both reactions occur in the same enzyme .

- Site-Directed Mutagenesis : Knockout of the molybdopterin-binding domain abolishes hydration activity, confirming dual functionality .

- Isotopic Labeling : ¹⁸O-tracing shows water incorporation during hydration .

Q. What in vitro assays evaluate the biological activity of (S)-3-hydroxycyclohexanone derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.